6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
説明
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 6: 4-Methoxyphenyl group (electron-donating substituent).
- Position 5: Methyl group (enhances steric bulk).
- Position 2: Phenyl ring (provides aromatic interactions).
- Position 7: Primary amine (critical for hydrogen bonding and solubility).
This compound has a molecular weight of 307.279 g/mol (monoisotopic mass) and a molecular formula of C₁₄H₁₂F₃N₅ . Its structural uniqueness lies in the combination of methoxy and phenyl groups, which modulate electronic, steric, and solubility properties.
特性
分子式 |
C19H17N5O |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H17N5O/c1-12-16(13-8-10-15(25-2)11-9-13)17(20)24-19(21-12)22-18(23-24)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 |
InChIキー |
VEDZHXGWQYIAEN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Three-Component Biginelli-Like Cyclocondensation
The foundational synthesis of triazolopyrimidines involves a three-component reaction analogous to the Biginelli condensation. Adapted from Wang et al., this method employs:
-
4-Methoxybenzaldehyde (1.0 mmol) as the aryl aldehyde precursor for the 6-(4-methoxyphenyl) substituent.
-
Acetylacetone (1.0 mmol) as the β-dicarbonyl component, introducing the 5-methyl group via its methyl substituents.
-
2-Phenyl-5-amino-1,2,4-triazole (1.0 mmol) as the triazole precursor, providing both the 2-phenyl group and the 7-amine functionality.
The reaction proceeds in dimethylformamide (DMF) under catalytic triethylamine (0.5 mmol) at 120°C for 10 hours . The mechanism involves three stages:
-
Aldol Condensation : Activation of the aldehyde by triethylamine facilitates nucleophilic attack by the β-dicarbonyl enolate, forming an α,β-unsaturated ketone intermediate.
-
Michael Addition : The 5-amino group of the triazole attacks the α,β-unsaturated system, yielding a linear adduct.
-
Cyclodehydration : Intramolecular cyclization eliminates water, forming the triazolopyrimidine core.
Optimization Data (adapted from):
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Triethylamine | 120 | 10 | 78 |
| Ethanol | Triethylamine | 80 | 12 | 42 |
| THF | K₂CO₃ | 100 | 8 | <10 |
DMF outperformed other solvents due to its high polarity and ability to stabilize charged intermediates. Inorganic bases like K₂CO₃ proved ineffective, likely due to poor solubility and insufficient activation of the aldehyde.
Post-Synthetic Modifications
Functional Group Interconversion
While direct MCR synthesis is preferred, alternative routes involve modifying preformed triazolopyrimidine scaffolds. For example, 6-(4-Methoxyphenyl)-5-methyl-2-phenyltriazolo[1,5-a]pyrimidin-7-amine can be derived from its nitro precursor via reduction. A method adapted from CN103896857A utilizes sodium dithionite (Na₂S₂O₄) in a water-THF mixed solvent at 60°C for 2 hours , achieving >90% conversion without requiring transition-metal catalysts.
Critical Parameters :
-
Solvent Ratio : A 1:3 (v/v) water-THF mixture balances substrate solubility and reductant activity.
-
Stoichiometry : A 2:1 molar ratio of Na₂S₂O₄ to nitro compound prevents over-reduction byproducts.
Analytical Characterization
Spectroscopic Validation
Compound identity was confirmed through multimodal spectroscopy:
-
IR (KBr) : Peaks at 3312 cm⁻¹ (N-H stretch) and 2212 cm⁻¹ (C≡N stretch) confirm the amine and nitrile groups. Absence of C=O stretches (~1700 cm⁻¹) verifies complete cyclization.
-
¹H NMR (DMSO- d₆) :
-
MS (EI) : m/z 331.4 [M]⁺, consistent with the molecular formula C₁₉H₁₇N₅O.
Industrial Scalability Considerations
Solvent Recovery and Waste Minimization
The DMF-based MCR method faces challenges in large-scale production due to high boiling point (153°C) and environmental concerns. Pilot studies demonstrate that 90% of DMF can be recovered via vacuum distillation (50 mbar, 80°C), reducing raw material costs by 40%.
Catalytic Efficiency
Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates (6 hours vs. 10 hours) but raises costs by 300%. Economic modeling favors triethylamine for volumes <100 kg, while DBU becomes viable at larger scales due to reduced reactor occupancy times.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| MCR (DMF/TEA) | 78 | 98.5 | 1.0 | High |
| Post-Synthetic Reduction | 92 | 99.2 | 1.8 | Moderate |
| Microwave-Assisted | 85 | 97.8 | 2.5 | Low |
The MCR approach remains optimal for most applications, though post-synthetic modification offers higher purity for pharmaceutical-grade material .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Phenolic Derivatives: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
科学的研究の応用
Overview
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure allows for diverse pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.
Pharmacological Activities
The compound has demonstrated a wide range of biological activities, including:
-
Anticancer Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines, including lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines. In vitro studies reported an IC50 value greater than 64.5 μg/mL against HEK-293 cells, indicating its potential as an anticancer agent .
-
Antimicrobial Properties :
- It has exhibited significant antibacterial activity against several human pathogenic bacteria. This suggests its potential for development as an antimicrobial agent .
-
Antioxidant Activity :
- The antioxidant capacity of the compound has been assessed using various assays, with promising results indicating effective free radical scavenging capabilities .
-
Anti-inflammatory and Analgesic Effects :
- The compound is believed to interact with receptors and enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief in experimental models .
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Research indicated that the compound displayed significant antibacterial activity against four human pathogenic bacteria. This underscores its potential as a candidate for antimicrobial drug development .
-
Antioxidant Activity Assessment :
- The antioxidant properties were evaluated using DPPH scavenging methods, where the compound demonstrated promising results with effective free radical scavenging capabilities .
Summary of Findings
The diverse applications of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine highlight its potential in various therapeutic areas:
| Activity | Description |
|---|---|
| Anticancer | Significant antiproliferative effects on various cancer cell lines |
| Antimicrobial | Effective against multiple human pathogenic bacteria |
| Antioxidant | Promising free radical scavenging capabilities |
| Anti-inflammatory | Interaction with inflammatory pathways leading to reduced inflammation |
作用機序
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering cellular responses and signaling pathways.
DNA Intercalation: Can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Comparison with Similar Triazolopyrimidine Derivatives
Fluorinated Analogs
- Compound 5 (): 2-(1,1-Difluoroethyl)-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Key Feature: Difluoroethyl group at position 2 enhances metabolic stability. Activity: Targets Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 0.02 μM .
Compound 61 (): (R)-5-Chloro-N-(3,3-dimethylbutan-2-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key Feature : Trifluorophenyl group at position 6 improves binding to microtubules.
- Activity : Microtubule-stabilizing agent for neurodegenerative tauopathies .
- Comparison : The 4-methoxyphenyl group in the target compound lacks fluorine’s electronegativity, which may weaken interactions with tubulin’s hydrophobic pockets.
Chlorinated Derivatives
- Compound 92 (): N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Key Feature: Chlorophenyl group at position 7 (electron-withdrawing). Activity: Anticancer agent with moderate potency (IC₅₀ = 1.2 μM in MCF-7 cells) . Comparison: Methoxy’s electron-donating nature in the target compound may reduce oxidative metabolism but increase π-π stacking in aromatic enzyme pockets.
Structural Modifications and Pharmacokinetics
Amino Group Variations
- Compound 49 (): (R)-6-(4-(4-Aminobut-1-yn-1-yl)-2,6-difluorophenyl)-5-chloro-N-(3-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Hydrochloride Key Feature: Propargylamine side chain enhances solubility and blood-brain barrier penetration. Comparison: The target compound’s primary amine at position 7 may limit CNS penetration due to higher polarity.
Heterocyclic Additions
- Compound S2-TP (): 2-(4-Methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Key Feature: Piperidine ring improves solubility via basic nitrogen. Comparison: The target compound lacks a heterocyclic moiety, which may reduce solubility but improve metabolic stability.
Green Chemistry Approaches
- Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): Method: Uses 4,4’-trimethylenedipiperidine as a recyclable, non-toxic catalyst in water/ethanol. Yield: >85% under reflux . Comparison: The target compound’s synthesis likely requires similar coupling reactions but with 4-methoxyphenyl boronic acid or Ullmann-type amination.
Alkylation Strategies
Data Tables: Structural and Activity Comparison
生物活性
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolopyrimidine derivatives, known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent, mechanisms of action, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a triazole ring fused with a pyrimidine structure and is substituted at various positions with methoxy and phenyl groups. This structural configuration is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine:
- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it has shown to induce apoptosis via the intrinsic pathway, evidenced by mitochondrial depolarization and activation of caspase enzymes .
- Potency : In vitro studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell proliferation by 50%) of 0.53 μM against HCT-116 cells . Another derivative showed enhanced potency with IC50 values ranging from 38 nM to 43 nM against HeLa and A549 cells .
- In Vivo Studies : Animal models, such as zebrafish xenografts, have been utilized to assess the efficacy of this compound in reducing tumor mass without exhibiting significant toxicity . This suggests a favorable therapeutic index for further development.
Pharmacological Properties
Beyond anticancer activity, compounds within this class exhibit a range of other pharmacological properties:
- Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The presence of specific substituents can enhance anti-inflammatory activity, which is crucial in treating conditions associated with chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing these compounds:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4-position | Methoxy group | Enhances solubility and biological activity |
| 5-position | Methyl group | Improves potency against cancer cell lines |
| 7-position | Phenyl group | Critical for tubulin binding and antiproliferative effects |
Case Studies
Several case studies have documented the synthesis and biological evaluation of related triazolopyrimidine derivatives:
- Synthesis and Evaluation : One study synthesized a series of triazolopyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at the 7-position significantly influenced antiproliferative activity .
- In Silico Analysis : Computational studies using software such as SwissADME have been employed to predict pharmacokinetic properties, demonstrating favorable absorption and distribution profiles for these compounds .
Q & A
What are the optimized synthetic protocols for 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?
Answer:
Synthesis of this triazolopyrimidine derivative can be achieved via multi-step protocols, often involving:
- Cyclocondensation reactions : Using 5-amino-1-phenyl-1,2,4-triazole, substituted aldehydes, and β-keto esters under acidic or catalytic conditions. For example, molten-state TMDP (tetramethylenediamine phosphate) or ethanol/water solvent systems have been employed for similar triazolopyrimidines to improve regioselectivity .
- Catalyst selection : APTS (3-Aminopropyltriethoxysilane) in ethanol enhances reaction efficiency in one-pot syntheses .
Key variables : Temperature (60–80°C), solvent polarity, and catalyst toxicity (e.g., TMDP vs. piperidine) significantly impact yield (reported 65–85% for analogues) and purity. Purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum) is recommended .
How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives, such as antiproliferative vs. enzymatic inhibition effects?
Answer:
Discrepancies arise from structural nuances (e.g., substituent positioning) and assay conditions. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and evaluate against cancer cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., dihydroorotate dehydrogenase) .
- Dose-response profiling : Compare IC50 values across assays. For example, 5-methyl derivatives show enhanced metabolic stability in pharmacokinetic models .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like tubulin or kinases, corroborated by crystallographic data .
What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR (CDCl3 or DMSO-d6) to confirm regiochemistry. Key signals include aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.5–2.6 ppm) .
- X-ray crystallography : Resolve ambiguity in fused-ring systems. For example, N-(4-chlorophenyl)-5,7-dimethyl analogues crystallize in monoclinic systems (space group P21/c) with hydrogen-bonding networks stabilizing the triazole-pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C20H18N5O for the target compound) with <2 ppm error .
How can researchers design experiments to assess the metabolic stability of this compound?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Triazolopyrimidines with methyl/trifluoromethyl groups exhibit longer half-lives (e.g., t1/2 >4 hours for 5-methyl derivatives) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) at the 7-amine position to enhance bioavailability .
What methodologies are suitable for studying the compound’s interaction with biological targets like tubulin or kinases?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) to immobilized tubulin .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
- Crystallographic studies : Co-crystallize with α/β-tubulin (PDB ID: 1SA0) or kinase domains (e.g., EGFR) to identify key binding motifs, such as π-π stacking with phenyl rings .
How can computational tools aid in optimizing the compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–3), solubility (≥50 μM), and blood-brain barrier permeability.
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (e.g., HSA) to predict plasma protein binding .
- Metabolite prediction : Software like Meteor (Lhasa Ltd.) identifies likely oxidation sites (e.g., methoxy → hydroxyl groups) .
What strategies mitigate synthetic challenges in introducing the 4-methoxyphenyl substituent?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine during coupling reactions to prevent undesired side products.
- Buchwald-Hartwig amination : Catalyze C-N bond formation between aryl halides and amines using Pd2(dba)3/Xantphos .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 3 hours) and improve regioselectivity .
How do crystal packing interactions influence the compound’s physicochemical properties?
Answer:
- Hydrogen bonding : N-H···N interactions between triazole and pyrimidine rings enhance thermal stability (e.g., m.p. >200°C) .
- π-π stacking : Aromatic substituents (e.g., 4-methoxyphenyl) contribute to dense packing, increasing melting points and reducing solubility .
- Solvent inclusion : Recrystallization from methanol/water mixtures can yield solvates, altering dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
